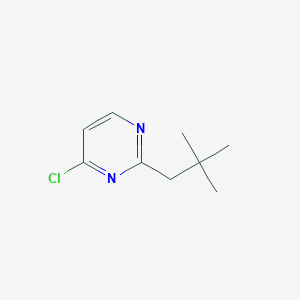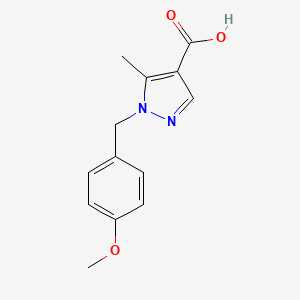
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid, commonly referred to as 4-methoxybenzylpyrazole-4-carboxylic acid (4-MBPCA), is an organic compound that has been studied for its potential applications in various scientific research fields. 4-MBPCA is a derivative of pyrazole and belongs to the class of compounds known as pyrazolecarboxylic acids. It is a white, crystalline solid that is soluble in water and other organic solvents. This compound has been found to have a variety of biochemical and physiological effects, as well as potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized for their potential use in various applications, including cytotoxic activity against cancer cells. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from a similar compound, demonstrating the versatility of these compounds in creating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) conducted a study on (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with structural similarities, focusing on its synthesis, molecular docking, and spectroscopic studies. Their research indicates the potential of these compounds in the design of new therapeutic agents, highlighting the importance of detailed chemical characterization and computational modeling in drug discovery (Karrouchi et al., 2021).
Potential Biological Activities
The compound's derivatives have been explored for various biological activities. For example, the synthesis and evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities. This suggests that modifications of the core structure of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid could lead to the development of compounds with potential therapeutic benefits (Pillai et al., 2019).
Chemical Transformations and Applications
Further research demonstrates the compound's utility in chemical transformations. For instance, Shah et al. (2014) described a method for converting carboxylic acids to their corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This highlights a practical application in synthetic chemistry, where the compound's derivatives can facilitate the synthesis of PMB esters, useful in various chemical research and development processes (Shah, Russo, Howard, & Chisholm, 2014).
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-12(13(16)17)7-14-15(9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMQQSAIQNHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)
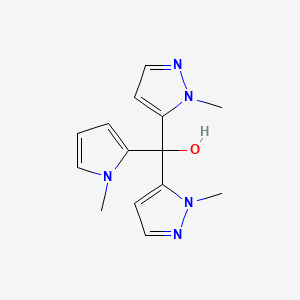
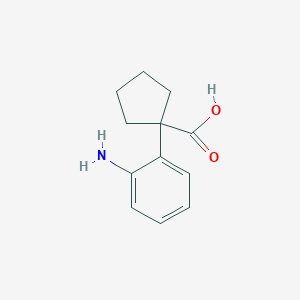
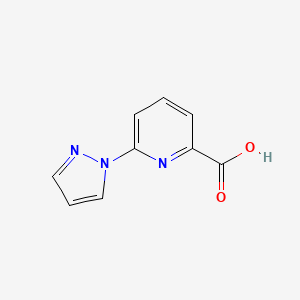
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)
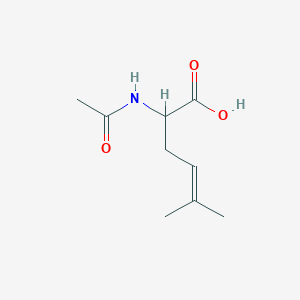
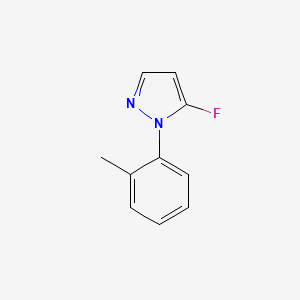
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
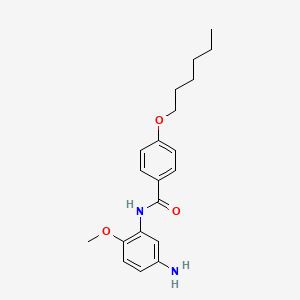
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)



